![molecular formula C7H8N2 B12877931 2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
2-Methyl-1H-pyrrolo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with aldehydes or ketones in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclization reaction. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyrrolo[1,2-a]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.
Comparación Con Compuestos Similares
2-Methylimidazole: Shares the imidazole core but lacks the fused pyrrole ring.
Pyrrolo[1,2-a]imidazole: Similar structure but without the methyl group at the 2-position.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of an imidazole ring.
Uniqueness: 2-Methyl-1H-pyrrolo[1,2-a]imidazole is unique due to its fused ring system and the presence of a methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C7H8N2 |
|---|---|
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
2-methyl-1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H8N2/c1-6-5-9-4-2-3-7(9)8-6/h2-5,8H,1H3 |
Clave InChI |
VQHXSKGEUYTBJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


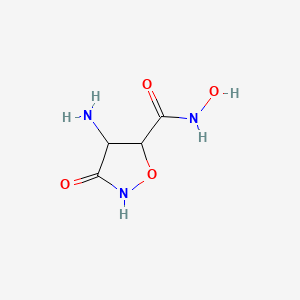

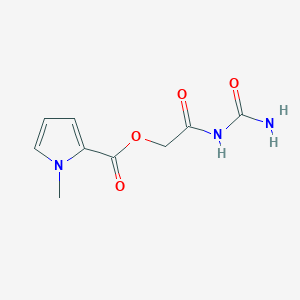
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)

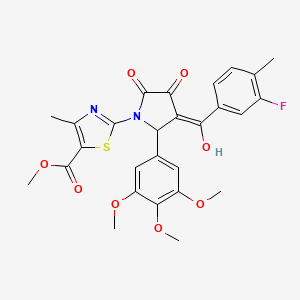
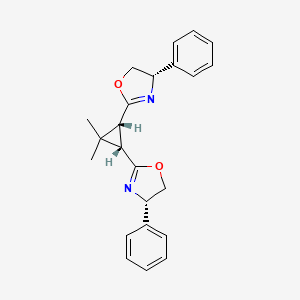
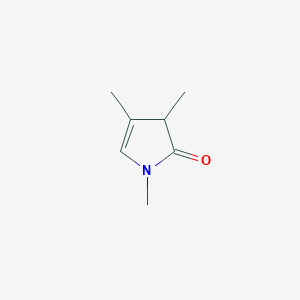
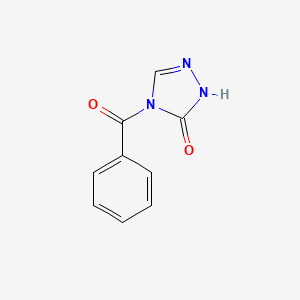
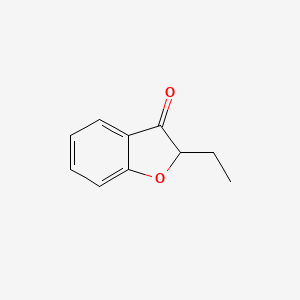
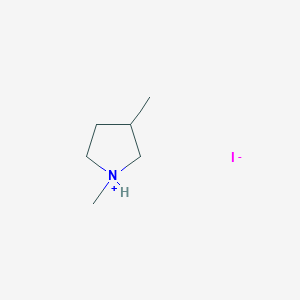

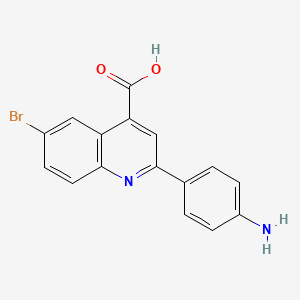
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
